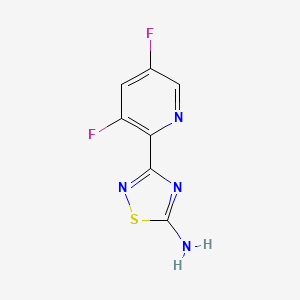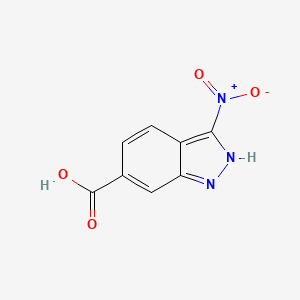![molecular formula C9H10ClN5O2 B13865667 1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidacloprid-d4 (imidazolidine-4,4,5,5-d4) is a deuterated analog of imidacloprid, a neonicotinoid insecticide. This compound is primarily used as an analytical standard in various scientific studies. The deuterium atoms in imidacloprid-d4 replace the hydrogen atoms at specific positions, making it useful for mass spectrometry and other analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidacloprid-d4 involves the incorporation of deuterium atoms into the imidacloprid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of imidacloprid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is then purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Imidacloprid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert imidacloprid-d4 into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidacloprid-d4 N-oxide, while reduction can produce imidacloprid-d4 amine derivatives.
Aplicaciones Científicas De Investigación
Imidacloprid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in chromatography and mass spectrometry for the quantification of imidacloprid in various samples.
Biology: Employed in studies to understand the metabolism and degradation of imidacloprid in biological systems.
Medicine: Investigated for its potential effects on human health and its role in the development of new insecticides.
Industry: Utilized in the agricultural sector to study the environmental impact and efficacy of imidacloprid-based insecticides.
Mecanismo De Acción
Imidacloprid-d4 exerts its effects by binding to the nicotinic acetylcholine receptors (nAChRs) in insects. This binding disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect. The deuterium atoms in imidacloprid-d4 do not significantly alter its mechanism of action compared to imidacloprid.
Comparación Con Compuestos Similares
Imidacloprid: The non-deuterated version of imidacloprid-d4.
Thiamethoxam-d3: Another deuterated neonicotinoid insecticide.
Acetamiprid-d3: A deuterated analog of acetamiprid, another neonicotinoid insecticide.
Uniqueness: Imidacloprid-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. Its stability and mass difference compared to imidacloprid allow for precise quantification and analysis in various scientific studies.
Propiedades
Fórmula molecular |
C9H10ClN5O2 |
|---|---|
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
(NZ)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 |
Clave InChI |
YWTYJOPNNQFBPC-KHORGVISSA-N |
SMILES isomérico |
[2H]C1(C(N(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] |
SMILES canónico |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


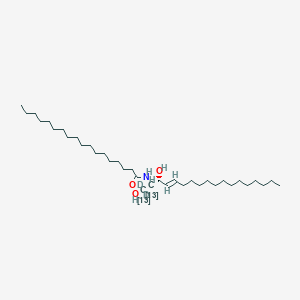
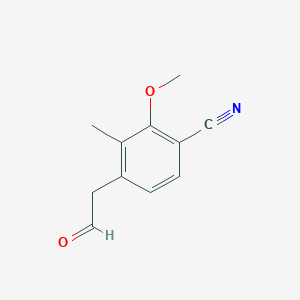
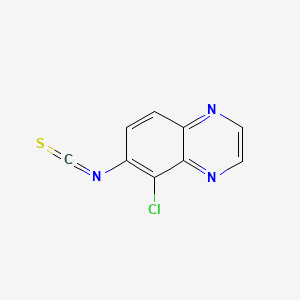
![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
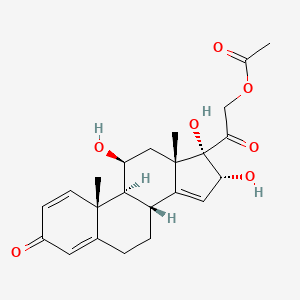

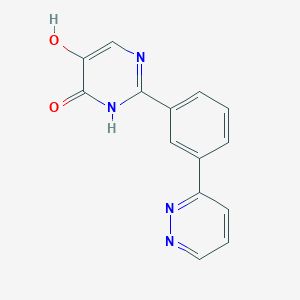

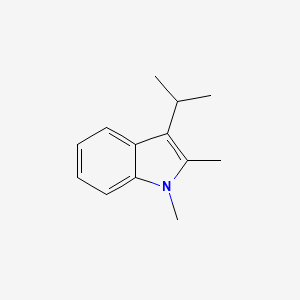
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
